molecular formula C8H9N3O3 B2362853 3-(Pyrazin-2-ylformamido)propanoic acid CAS No. 926203-75-0

3-(Pyrazin-2-ylformamido)propanoic acid

Cat. No. B2362853
CAS RN: 926203-75-0
M. Wt: 195.178
InChI Key: KLAJDQUTWPPIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrazin-2-ylformamido)propanoic acid, also known as N-(2-pyrazinylcarbonyl)-beta-alanine, is a chemical compound with the molecular formula C8H9N3O3 . It has a molecular weight of 195.18 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-(Pyrazin-2-ylformamido)propanoic acid is 1S/C8H9N3O3/c12-7(13)1-2-11-8(14)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,14)(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The predicted boiling point of 3-(Pyrazin-2-ylformamido)propanoic acid is 531.7±40.0 °C . The compound has a predicted density of 1.356±0.06 g/cm3 . The pKa value, which indicates the acidity of the compound, is predicted to be 4.08±0.10 .

Scientific Research Applications

Structural Stability and Molecular Interactions

3-(Pyrazin-2-ylformamido)propanoic acid, as part of N-protected derivatives of gabapentin, demonstrates stability in its molecular structure through intramolecular hydrogen bonds. This stability is exemplified in 2-{1-[(Pyrazin-2-ylformamido)methyl]cyclohexyl}acetic acid (Pyr-Gpn-OH), which forms stable five- and seven-membered hydrogen-bonded rings. These structures are further stabilized by intermolecular hydrogen bonds and π-π interactions, indicating potential for applications in molecular engineering and design (Wani et al., 2013).

Synthesis and Chemical Transformations

In chemical synthesis, 3-(pyrazin-2-ylformamido)propanoic acid is involved in unexpected transformations, such as the generation of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids. This process occurs via a silver(I)-catalyzed three-component reaction, involving cycloaddition and rearrangement steps, highlighting its role in facilitating complex chemical transformations (Pan et al., 2015).

Potential Antimicrobial Applications

Research has identified 3-(pyrazin-2-ylformamido)propanoic acid derivatives with significant antimicrobial properties. For example, derivatives like 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid have shown high antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antimicrobial agents (Semelková et al., 2017).

Role in the Synthesis of Complex Molecules

The compound plays a role in the synthesis of complex molecules like copper(ii) complexes, which are potential candidates for anticancer drugs. These complexes, synthesized using 3-(pyrazin-2-ylformamido)propanoic acid derivatives, have shown promising cytotoxicities toward certain cancer cell lines, indicating its utility in medicinal chemistry (Yang et al., 2019).

Safety and Hazards

The safety information for 3-(Pyrazin-2-ylformamido)propanoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

3-(pyrazine-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c12-7(13)1-2-11-8(14)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAJDQUTWPPIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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